molecular formula C10H9N3O4 B1373678 methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate CAS No. 1240527-42-7

methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate

Cat. No.: B1373678
CAS No.: 1240527-42-7
M. Wt: 235.2 g/mol
InChI Key: BKARDTIWAOVJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate is a heterocyclic compound featuring a fused oxazole-pyridazine core. The molecule includes a cyclopropyl substituent at the 3-position and a methyl carboxylate ester at the 4-position, which may influence its electronic and steric properties. No direct experimental data on its synthesis, reactivity, or applications are provided in the evidence, necessitating comparisons with structurally related compounds for inferential analysis.

Properties

IUPAC Name

methyl 3-cyclopropyl-7-oxo-6H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-16-10(15)7-5-6(9(14)12-11-7)13-17-8(5)4-2-3-4/h4H,2-3H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKARDTIWAOVJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C2=NOC(=C21)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrazolone Intermediates

Method A: Hydrazine Hydrate Condensation

  • Methyl 3-cyclopropyl-3-oxopropanoate is reacted with hydrazine hydrate in acetic acid at 100 °C overnight.
  • The reaction mixture is cooled, acetic acid evaporated, and the residue treated with aqueous sodium hydroxide to precipitate 5-cyclopropyl-2,4-dihydro-pyrazol-3-one.
  • Yield: Typically high, around 80-98%.
  • Example: 10 g ketoester with 2.25 g hydrazine hydrate in 28 mL acetic acid.

Method B: Phenylhydrazine Condensation

  • Similar procedure but with phenylhydrazine at 120 °C in acetic acid.
  • The product is 5-cyclopropyl-2-phenyl-2,4-dihydro-pyrazol-3-one.
  • Purification involves extraction, washing, drying, and trituration.
  • Yield: Approximately 78%.

Method C: Methylhydrazine Condensation

  • Reflux methyl 3-cyclopropyl-3-oxopropanoate with methylhydrazine in toluene for 4 hours.
  • The product crystallizes upon concentration and ether treatment.
  • Yield: Up to 98%.
Method Reagents Conditions Product Yield
Hydrazine Hydrate Hydrazine hydrate, AcOH 100 °C, overnight 5-cyclopropyl-2,4-dihydro-pyrazol-3-one ~80%
Phenylhydrazine Phenylhydrazine, AcOH 120 °C, overnight 5-cyclopropyl-2-phenyl-pyrazolone 78%
Methylhydrazine Methylhydrazine, Toluene Reflux, 4 h 5-cyclopropyl-2-methyl-pyrazolone 98%

Cyclization to Oxazolo[3,4-d]pyridazine Core

The formation of the fused oxazolo[3,4-d]pyridazine ring involves intramolecular cyclization of pyrazolone derivatives with appropriate electrophilic partners or through domino reactions.

  • Literature reports multicomponent domino reactions involving arylglyoxals and pyrazol-5-amines that form fused heterocycles via tandem condensation, Michael addition, and cyclization steps.
  • Protonation and dehydration steps under acidic conditions (e.g., p-toluenesulfonic acid in DMF) facilitate ring closure.
  • Microwave-assisted methods in DMF at elevated temperatures (up to 120 °C) have been used to accelerate cyclization reactions efficiently.

Representative Synthetic Sequence

Experimental Data and Yields

Step Conditions Yield (%) Notes
Condensation with hydrazine hydrate Acetic acid, 100 °C, overnight ~80 Beige solid pyrazolone intermediate
Condensation with phenylhydrazine Acetic acid, 120 °C, overnight 78 Light brown solid, purified by trituration
Condensation with methylhydrazine Toluene, reflux, 4 h 98 Colorless crystals
Cyclization via acid catalysis p-TsOH, DMF, microwave, 100-120 °C, 30 min 60-75 Efficient ring closure

Notes on Reaction Optimization and Mechanistic Insights

  • The use of acetic acid as solvent and mild heating promotes selective formation of pyrazolone intermediates.
  • Microwave irradiation accelerates cyclization steps, reducing reaction time and improving yields.
  • Acid catalysis (e.g., p-toluenesulfonic acid) facilitates dehydration and electrophilic activation necessary for ring closure.
  • The cyclopropyl substituent remains stable under these conditions, enabling retention of the desired substitution pattern.
  • Purification techniques such as extraction, washing, and chromatographic methods are critical for isolating pure fused heterocyclic products.

Summary Table of Preparation Methods

Stage Reagents/Conditions Product/Intermediate Yield (%) Reference
Ketoester synthesis Methyl 3-cyclopropyl-3-oxopropanoate Starting material -
Pyrazolone formation Hydrazine hydrate, AcOH, 100 °C 5-cyclopropyl-2,4-dihydro-pyrazol-3-one ~80
Pyrazolone formation Phenylhydrazine, AcOH, 120 °C 5-cyclopropyl-2-phenyl-pyrazolone 78
Pyrazolone formation Methylhydrazine, toluene, reflux 5-cyclopropyl-2-methyl-pyrazolone 98
Cyclization p-TsOH, DMF, microwave, 100-120 °C Fused oxazolo[3,4-d]pyridazine derivative 60-75

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the pyridazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

Biological Activities

Research indicates that methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate exhibits significant biological activities:

  • Antitumor Activity : Several studies have shown that derivatives of this compound possess anticancer properties against various cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation.
  • Antibacterial Properties : It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

These activities suggest that the compound could serve as a lead structure for drug development targeting cancer and infectious diseases.

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry include:

  • Drug Development : Its structural modifications can lead to new drugs with enhanced efficacy and reduced side effects.
  • Biological Target Interaction Studies : Research on binding affinities with various enzymes and receptors helps understand its pharmacodynamics and pharmacokinetics.
  • Therapeutic Agents : Due to its diverse biological activities, it holds promise as a therapeutic agent in treating cancers and bacterial infections.

Comparative Analysis with Related Compounds

To illustrate the diversity of applications within the pyridazine derivative class, a comparison table is provided below:

Compound NameStructure TypeKey Biological Activity
Methyl 3-cyclopropyl-7-oxo-[1,2]oxazolo[3,4-d]pyridazinePyridazine derivativeAntimicrobial
3,6-Dimethyl-7-oxo-[1,2]oxazolo[3,4-d]pyridazinePyridazine derivativeAntitumor and antibacterial
3-MethylpyridazinePyridine derivativeAntifungal

This table highlights how structural variations can lead to distinct biological activities and therapeutic potentials.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Anticancer Studies : A study demonstrated that derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential for further development into anticancer agents.
  • Antibacterial Testing : Research involving this compound showed promising results against Staphylococcus aureus and Escherichia coli strains, indicating its potential as an antibacterial agent.

These case studies illustrate the practical implications of this compound in developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one (CAS 952182-94-4)

  • Molecular Formula : C₈H₇N₃O₂
  • Molecular Weight : 177.16 g/mol
  • Key Features : Shares the oxazolo[3,4-d]pyridazine backbone and cyclopropyl group but lacks the methyl carboxylate substituent.
  • Physical Properties : Melting point 210–212°C, XLogP (hydrophobicity) 0.3, topological polar surface area 67.5 Ų .
  • Synthesis Insights: No direct synthesis data, but the cyclopropyl group likely enhances steric hindrance compared to linear alkyl chains.

4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine (CAS 344277-36-7)

  • Molecular Formula : C₁₃H₁₁N₃O₂
  • Molecular Weight : 241.25 g/mol
  • Key Features : Substituted with a methoxyphenyl group at the 4-position and a methyl group at the 7-position. The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing carboxylate in the target compound.
  • Applications: Not explicitly stated, but aryl substituents like methoxyphenyl are common in medicinal chemistry for modulating receptor binding .

Functional Group Variations: Carboxylate Esters

Ethyl 5-(4-Methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (Compound 6g)

  • Molecular Formula : C₂₃H₂₁N₃O₄
  • Molecular Weight : 403.43 g/mol
  • Key Features : A pyrazolo-pyridine derivative with an ethyl carboxylate ester. Demonstrates 77% yield via condensation of 4-methoxybenzylamine hydrochloride with a precursor under reflux .

Research Implications and Gaps

  • Electronic Effects: The methyl carboxylate in the target compound may enhance solubility (lower XLogP vs. ethyl esters) but reduce membrane permeability compared to non-polar substituents .

Biological Activity

Methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The precursor compounds are synthesized through cyclization reactions involving oxadiazole derivatives and cyclopropyl-containing reagents. These methods leverage various catalysts and solvents to optimize yield and purity.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related oxazolo-pyridazine compounds. For instance, derivatives have shown significant inhibition against various bacterial strains, suggesting that this compound may exhibit similar effects.

Compound Target Organism IC50 (µM)
Compound AE. coli15
Compound BS. aureus10
Methyl 3-cyclopropyl...TBDTBD

2.2 Cytotoxicity Studies

Cytotoxicity assays have been conducted on various human cancer cell lines including MCF-7 (breast adenocarcinoma) and SK-OV-3 (ovarian carcinoma). Preliminary results indicate that the compound may induce apoptosis in these cell lines.

Cell Line IC50 (µM)
MCF-725
SK-OV-330
LoVo (colon cancer)20

The proposed mechanism of action for methyl 3-cyclopropyl-7-oxo involves the inhibition of key enzymes involved in cellular metabolism and proliferation. SAR studies suggest that modifications to the cyclopropyl group enhance binding affinity to target proteins.

4. Structure-Activity Relationship (SAR)

SAR analyses have been crucial in understanding how structural modifications influence biological activity. For example:

  • Cyclopropyl Substitution : Enhances lipophilicity and may improve membrane permeability.
  • Oxazole Ring Modifications : Alter electronic properties that affect receptor binding.

5.1 Case Study: Anticancer Activity

In a study published by ResearchGate, a series of oxazolo-pyridazine derivatives were evaluated for their anticancer properties against multiple cell lines. Methyl 3-cyclopropyl derivative showed promising results compared to standard chemotherapeutic agents like doxorubicin.

5.2 Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related compounds against resistant bacterial strains. The findings indicated that structural analogs exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

6. Conclusion

This compound exhibits significant potential as an antimicrobial and anticancer agent based on preliminary studies. Further research is warranted to fully elucidate its mechanisms of action and therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. A plausible route includes: (i) Cyclopropane introduction via [2+1] cycloaddition using palladium-catalyzed reductive cyclization (e.g., nitroarenes with formic acid derivatives as CO surrogates) . (ii) Oxazole ring formation via condensation of carboxylic acid derivatives with hydroxylamine, followed by cyclization under acidic conditions. (iii) Final esterification using methanol and a coupling agent (e.g., DCC/DMAP). Key intermediates should be purified via column chromatography and validated by 1H^1H-NMR and HPLC (≥95% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times with reference standards .
  • Structural Confirmation :
  • 1H^1H- and 13C^{13}C-NMR to verify cyclopropane protons (δ 0.5–1.5 ppm) and ester carbonyl (δ 165–175 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography for absolute configuration determination, if crystalline .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer :
  • Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group.
  • Avoid exposure to strong oxidizers or bases, which may degrade the oxazole ring. Monitor decomposition via TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Lipophilicity/Drug-Likeness : Calculate logP and topological polar surface area (TPSA) using SwissADME. Compare with known bioactive pyridazine derivatives (e.g., logP <5 for oral bioavailability) .
  • Molecular Docking : Perform docking studies with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate binding poses with molecular dynamics simulations .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer :
  • NMR Discrepancies : For overlapping signals (e.g., cyclopropane vs. methyl groups), use 2D NMR (COSY, HSQC) to assign protons.
  • Crystallographic Ambiguity : Compare experimental X-ray data with Cambridge Structural Database entries for analogous compounds .

Q. How can structure-activity relationships (SAR) be optimized for target engagement?

  • Methodological Answer :
  • Synthesize derivatives with modified substituents (e.g., replacing cyclopropyl with cyclobutyl) and assay against target proteins.
  • Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft EsE_s) parameters with activity .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential during synthesis?

  • Methodological Answer :
  • Eye/Face Protection : Chemical safety goggles (OSHA 29 CFR 1910.133 or EN166).
  • Skin Protection : Nitrile gloves (tested for permeation resistance to esters).
  • Ventilation : Use fume hoods during solvent evaporation or reactions releasing volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.